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molecular formula C22H14BrN B1526697 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole CAS No. 934545-83-2

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

Cat. No. B1526697
M. Wt: 372.3 g/mol
InChI Key: QTWVKYHIDBPQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040720B2

Procedure details

In a 200-mL conical flask, 5.9 g (20 mmol) of 9-(1-naphthyl)-9H-carbazole was dissolved in a mixture solvent of 50 mL of toluene and 70 mL of ethyl acetate, and then 3.6 g (20 mmol) of N-bromosuccinimide (abbreviation: NBS) was added to this solution. The mixture was stirred at room temperature for 36 hours. After completion of the reaction, this mixture solution was washed with water, and magnesium sulfate was added thereto so that moisture was adsorbed. This suspension was filtrated, and the obtained filtrate was concentrated and collected. As a result, 7.4 g of white powder that was an objective substance was obtained in a yield of 99%. The synthesis scheme of Step 1 is shown in (F6-1).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:11]2[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[C:17]3[C:12]2=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Br:24]N1C(=O)CCC1=O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Br:24][C:20]1[CH:21]=[CH:22][C:23]2[N:11]([C:1]3[C:10]4[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=4)[CH:4]=[CH:3][CH:2]=3)[C:12]3[C:17]([C:18]=2[CH:19]=1)=[CH:16][CH:15]=[CH:14][CH:13]=3

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
this mixture solution was washed with water, and magnesium sulfate
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
This suspension was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
was obtained in a yield of 99%
CUSTOM
Type
CUSTOM
Details
The synthesis scheme of Step 1

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
Smiles
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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